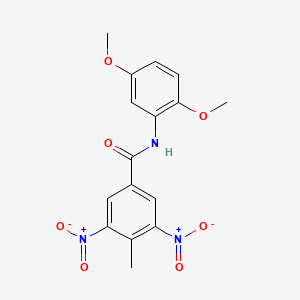

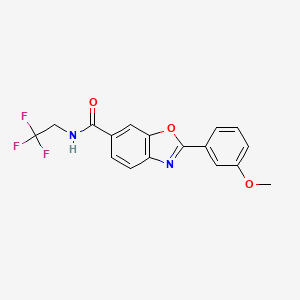

![molecular formula C15H18Cl3NO2 B5029146 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride](/img/structure/B5029146.png)

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride (MDMA) is a synthetic compound that has gained widespread interest in the scientific community due to its potential therapeutic applications. MDMA is a member of the phenethylamine family of compounds and is structurally similar to both amphetamine and methamphetamine. MDMA is commonly known as ecstasy, and it is a popular recreational drug due to its euphoric and empathogenic effects.

Mecanismo De Acción

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride acts primarily as a serotonin releaser, causing a significant increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for the empathogenic effects of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride. 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride also increases the release of dopamine and norepinephrine, which contribute to its stimulant effects.

Biochemical and Physiological Effects:

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride has a variety of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. In addition, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride has been shown to cause oxidative stress and damage to neurons in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-established mechanism of action. However, it also has several limitations. 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride is a controlled substance, and obtaining it for research purposes can be difficult. Additionally, the recreational use of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride has led to a significant amount of misinformation and stigma surrounding the compound.

Direcciones Futuras

There are several potential future directions for research on 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride. One area of interest is the use of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride in combination with psychotherapy for the treatment of mental health conditions. Another area of interest is the development of new compounds that have similar effects to 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride but with fewer side effects. Additionally, there is a need for further research on the long-term effects of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride use and its potential neurotoxicity.

Métodos De Síntesis

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride is synthesized through a multi-step process that involves the use of various reagents and catalysts. The primary precursor for 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride synthesis is safrole, which is extracted from the sassafras tree. The safrole is then converted to isosafrole, which is then oxidized to MDP2P. MDP2P is then reduced to 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride using a reducing agent such as aluminum amalgam or sodium borohydride. The final step involves the conversion of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride to its hydrochloride salt form.

Aplicaciones Científicas De Investigación

8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have a positive effect on various mental health conditions such as post-traumatic stress disorder (PTSD), anxiety, and depression. 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride has also been studied for its potential use in couples therapy and as an aid in psychotherapy. The empathogenic effects of 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate hydrochloride have been shown to increase empathy and promote social bonding, making it a promising candidate for use in psychotherapy.

Propiedades

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-dichlorobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2NO2.ClH/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9;/h4-6,12-14H,2-3,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOIRFUQJKZALF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5029067.png)

![4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5029077.png)

![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-oxazepane](/img/structure/B5029089.png)

![N-(2-hydroxy-5-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5029090.png)

![(3S*,4S*)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5029098.png)

![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5029106.png)

![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5029137.png)

![N-(3-methoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5029140.png)

![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5029154.png)